(3-Amino-2,6-difluorophenyl)methanol
Description
(3-Amino-2,6-difluorophenyl)methanol is an aromatic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . Its structure consists of a benzene ring substituted with an amino group (-NH₂) at the 3-position, fluorine atoms at the 2- and 6-positions, and a hydroxymethyl (-CH₂OH) group at the 1-position. Key physicochemical properties include:
- Hydrogen bonding capacity: 2 donors (NH₂ and OH groups) and 4 acceptors (two F atoms, OH, and NH₂) .
- Rotatable bonds: 1 (the hydroxymethyl group) .
This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorine and amino groups enhance bioavailability and metabolic stability .
Properties
CAS No. |
84832-03-1 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
(3-amino-2,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2 |
InChI Key |
WNZJWZYRNXVANU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1N)F)CO)F |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(3-Bromo-2,6-difluorophenyl)methanol
- Molecular formula : C₇H₅BrF₂O.
- Molecular weight : ~223 g/mol (calculated).
- Key differences: Replacement of the amino group (-NH₂) with bromine (Br) at the 3-position.
- Hydrogen bonding: Reduced to 1 donor (OH) and 3 acceptors (two F and OH).
- Applications : Bromine’s role as a leaving group makes this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(3-Amino-2-fluorophenyl)methanol
- Molecular formula: C₇H₇FNO.
- Molecular weight : ~141.13 g/mol (estimated).
- Key differences : Only one fluorine atom (2-position) instead of two.
Functional Group Modifications
Methyl (3-Amino-2,6-difluorophenyl)acetate
- Molecular formula: C₁₀H₁₀F₂NO₂.
- Molecular weight : 221.19 g/mol.
- Key differences : Replacement of the hydroxymethyl (-CH₂OH) group with a methyl ester (-COOCH₃).
- Applications : Increased lipophilicity enhances membrane permeability, making it useful in prodrug design .
4-Amino-2,6-difluorophenylboronic acid pinacol ester
Heterocyclic Analogs
(3-Amino-1-benzylpiperidin-3-yl)methanol
Comparative Data Table
Key Research Findings
Electronic Effects: The difluoro substitution in (3-Amino-2,6-difluorophenyl)methanol enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions compared to monofluoro analogs .
Hydrogen Bonding: The presence of two H-bond donors (NH₂ and OH) in the parent compound improves solubility in polar solvents, whereas bromo analogs exhibit lower solubility due to reduced polarity .
Reactivity : Bromo-substituted derivatives are pivotal in metal-catalyzed reactions, while boronic esters enable carbon-carbon bond formation in medicinal chemistry .
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